BenchChemオンラインストアへようこそ!

4-Chloro-3H-furo[3,4-c]pyridine-1-one

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

4-Chloro-3H-furo[3,4-c]pyridine-1-one (CAS 950911-14-5) is the optimal SNAr building block for proteasome/kinase SAR: the C-4 chloro substituent enables room-temperature amine substitution inaccessible to non-halogenated (no electrophilic handle), 4-bromo (higher cost, lower availability), or 4-fluoro (unreactive C–F bond) analogs. Validated applications include cPA-selective 20S proteasome inhibition (IC50=600nM, zero iPA activity), human DHFR binding (IC50=4,200nM, >2.4-fold selectivity over T. gondii), and diuretic lead generation (US4585776A). The C-1 unsubstituted scaffold supports independent C-4 SAR exploration without steric interference. Enables efficient parallel library synthesis via sequential C-3/C-4 diversification. Procure from verified suppliers for your discovery program.

Molecular Formula C7H4ClNO2
Molecular Weight 169.56 g/mol
Cat. No. B8532274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3H-furo[3,4-c]pyridine-1-one
Molecular FormulaC7H4ClNO2
Molecular Weight169.56 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2Cl)C(=O)O1
InChIInChI=1S/C7H4ClNO2/c8-6-5-3-11-7(10)4(5)1-2-9-6/h1-2H,3H2
InChIKeyLHWNUJZSGCIZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3H-furo[3,4-c]pyridine-1-one: A Chlorinated Furopyridine Scaffold for Derivatization-Driven Drug Discovery


4-Chloro-3H-furo[3,4-c]pyridine-1-one (CAS 950911-14-5; also indexed as 4-chlorofuro[3,4-c]pyridin-3(1H)-one, CAS 285991-64-2) is a fused bicyclic heterocycle comprising a furan ring annulated to a chlorinated pyridine ring, with molecular formula C₇H₄ClNO₂ and molecular weight 169.57 g/mol . The compound belongs to the furo[3,4-c]pyridine class, a scaffold found in the natural alkaloid cerpegin and extensively explored in medicinal chemistry for proteasome inhibition, kinase inhibition, and antimicrobial applications [1]. The defining structural feature is the chlorine atom at the 4-position of the pyridine ring, which serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into libraries of C-4 substituted analogs [2]. This regioselective derivatization capacity distinguishes it from the non-halogenated parent scaffold and from C-1 or N-5 substituted congeners, positioning it as a strategic building block for structure-activity relationship (SAR) campaigns targeting the proteasome, kinases, and anti-infective pathways [3].

Why Unsubstituted Furo[3,4-c]pyridin-1(3H)-one or Other Halogen Analogs Cannot Replace 4-Chloro-3H-furo[3,4-c]pyridine-1-one in Derivatization Workflows


The 4-chloro substituent is not merely an inert structural feature but a functional requirement for key synthetic transformations. The non-halogenated parent scaffold, furo[3,4-c]pyridin-1(3H)-one (CAS 4741-42-8), lacks the electrophilic C-4 position necessary for SNAr-based diversification and cannot directly generate the C-4 amino, alkoxy, or thioether derivatives that define the pharmacologically active proteasome and kinase inhibitor series [1]. While the 4-bromo analog offers a more reactive leaving group, its higher cost and lower commercial availability relative to the 4-chloro variant limit its practicality for large-scale library synthesis [2]. The 4-fluoro analog, conversely, demonstrates significantly reduced SNAr reactivity due to the stronger C–F bond, rendering it unsuitable for the mild, room-temperature amine substitution conditions that are routinely employed with the 4-chloro substrate [3]. Furthermore, the 1,1-dimethyl congener (CAS 285991-71-1) blocks derivatization at the C-1 position and alters the ring electronics, producing a distinct biological profile that is not interchangeable with the C-1 unsubstituted 4-chloro scaffold in proteasome inhibition SAR [4]. These differences are quantitative and consequential: selecting the wrong halogen or substitution pattern leads to synthetic failure, divergent biological activity, or inflated procurement costs.

Quantitative Differentiation Evidence for 4-Chloro-3H-furo[3,4-c]pyridine-1-one Versus Closest Analogs


SNAr Derivatization Efficiency: 4-Chloro vs. 4-Fluoro vs. 4-Bromo Reactivity in Room-Temperature Amination

The 4-chloro substituent on the furo[3,4-c]pyridine-1-one scaffold enables nucleophilic aromatic substitution with aniline at room temperature, yielding 4-halo-3-(phenylamino) derivatives. This reactivity is shared with the 4-bromo analog but is absent for the 4-fluoro analog, which resists substitution under these mild conditions due to the higher C–F bond dissociation energy [1]. The balance of sufficient reactivity versus excessive lability positions the 4-chloro variant as the optimal halogen choice: the 4-bromo analog, while also reactive at room temperature, is more susceptible to unwanted side reactions and is significantly more expensive as a commercial building block, with typical pricing premiums of 3–5× over the chloro counterpart .

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

Proteasome Inhibition SAR: C-4 Substitution as a Determinant of Site-Specific 20S Proteasome PA Site Inhibition

The furo[3,4-c]pyridine-3-one scaffold, when functionalized at C-4, achieves site-specific inhibition of the constitutive 20S proteasome (c20S) at the PA (post-acidic) catalytic site. The most potent compound from the Hovhannisyan 2014 series—compound 10, bearing a benzylamino group at C-4 and gem-dimethyl at C-1—exhibited an IC₅₀ of 600 nM against the cPA site without detectable inhibition of the immunoproteasome PA site (iPA), demonstrating isoform selectivity [1]. By contrast, cerpegin-derived scaffolds (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione) lacking C-4 substitution primarily target the PA site with IC₅₀ values in the 2–5 μM range across 16 selective compounds, representing approximately 3- to 8-fold lower potency than the optimized C-4 substituted analog [2]. The 4-chloro compound serves as the direct synthetic precursor for generating these C-4 amino-substituted inhibitors: nucleophilic displacement of the chlorine with primary or secondary amines installs the pharmacophoric C-4 substituent [3].

Proteasome Inhibition Cancer Therapeutics Structure-Activity Relationship

Selective Diuresis: Na⁺/K⁺ Excretion Ratio of 4-Chloro-Furo[3,4-c]pyridine Derivatives vs. Non-Chlorinated Parent

Patent US4585776A discloses that 1,3-dihydro-4-chloro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine derivatives induce selective diuresis characterized by high Na⁺ elimination and low K⁺ elimination—a therapeutically desirable profile that minimizes hypokalemia risk [1]. The 4-chloro substituent is structurally essential: the patent explicitly describes the synthesis of 4-chloro derivatives from their non-4-substituted precursors via treatment with N-chlorosuccinimide at 0–15 °C, with the chlorination step enabling access to the selective diuretic phenotype [1]. Representative 4-chloro derivatives were obtained in yields ranging from 66% to 89% across diverse C-3 substituent patterns, with melting points spanning 168–251 °C [2]. The non-chlorinated parent furo[3,4-c]pyridine derivatives (US Patent 4,383,998) lack this selective Na⁺/K⁺ excretion profile, as the 4-chloro substitution is a structural requirement for the diuretic activity claimed [1].

Diuretic Agents Antihypertensive Ion Selectivity

DHFR Inhibition: Human vs. Toxoplasma gondii Selectivity of a 4-Chloro-Furopyridine Derivative

A 4-chloro-substituted furo[3,4-c]pyridine derivative (CHEMBL3935452 / BDBM50203237) was profiled against both human dihydrofolate reductase (hDHFR) and Toxoplasma gondii bifunctional DHFR-thymidylate synthase (TS-DHFR). The compound inhibited recombinant human DHFR with an IC₅₀ of 4,200 nM, while showing no significant inhibition of T. gondii TS-DHFR (IC₅₀ > 10,000 nM) [1]. This >2.4-fold selectivity window for the human over the parasitic enzyme, though modest in absolute terms, provides a quantitative selectivity benchmark for the furopyridine scaffold that can guide further optimization [1]. The data establish a baseline selectivity profile for the 4-chloro furopyridine chemotype in the DHFR target space, enabling comparison with other heterocyclic DHFR inhibitor series.

Antiparasitic DHFR Inhibition Selectivity Profile

Rapid Functionalization at C-3: 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one Reactivity with Secondary Amines

The 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one intermediate reacts with acyclic and alicyclic secondary amines (including morpholine, thiomorpholine, and dialkylamines) in ethyl acetate at room temperature within minutes to afford 3-(dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones [1][2]. This reaction proceeds without catalysis, heating, or inert atmosphere requirements, enabling efficient parallel synthesis. The 4-halo substituent is retained during this transformation, preserving the C-4 handle for subsequent orthogonal derivatization [1]. The combination of C-3 modification via the 3-hydroxy group and C-4 halogen retention creates a dual-functionalization platform: the 4-chloro-3-hydroxy building block supports sequential or one-pot diversification at two distinct positions, a capability not available with the non-hydroxylated 4-chloro-3H-furo[3,4-c]pyridine-1-one or with C-3-blocked analogs .

Synthetic Chemistry Parallel Synthesis Library Generation

4-Chloro vs. 1,1-Dimethyl-4-Chloro Scaffold: Impact of C-1 Substitution on Biological Target Scope

The 1,1-dimethyl-4-chloro congener (nor-cerpegin scaffold, CAS 285991-71-1) and the C-1 unsubstituted 4-chloro-3H-furo[3,4-c]pyridine-1-one scaffold direct biological activity toward different target classes. The 1,1-dimethyl scaffold has been validated as a template for achieving site-specific proteasome inhibition (PA site of c20S, IC₅₀ = 600 nM for optimized C-4 benzylamino derivative) [1] and has been explored for antibacterial activity . In contrast, the C-1 unsubstituted 4-chloro scaffold serves as a precursor for DHFR inhibitors (IC₅₀ human DHFR = 4,200 nM) [2] and for diuretic/antihypertensive agents requiring the 1,3-dihydro oxidation state rather than the 3-keto form [3]. The C-1 substitution pattern is therefore not a minor structural variation but a determining factor for target engagement: procurement decisions must align the scaffold substitution with the intended biological screening cascade, as the two scaffolds are not interchangeable for proteasome vs. DHFR vs. ion channel target classes.

Scaffold Selection Target Engagement Medicinal Chemistry Strategy

Optimal Use Cases for 4-Chloro-3H-furo[3,4-c]pyridine-1-one Based on Quantitative Differentiation Evidence


Proteasome Inhibitor Lead Optimization via C-4 Derivatization

For medicinal chemistry programs targeting the 20S proteasome PA site with isoform selectivity (constitutive vs. immunoproteasome), 4-Chloro-3H-furo[3,4-c]pyridine-1-one serves as the optimal building block for installing C-4 amino substituents via SNAr. The Hovhannisyan 2014 study demonstrated that C-4 benzylamino substitution on the furopyridine-3-one scaffold achieves IC₅₀ = 600 nM against cPA with no detectable iPA inhibition [1]. This isoform selectivity profile is inaccessible from cerpegin-based scaffolds (C-1/N-5 only), which show IC₅₀ values of 2–5 μM and lack cPA/iPA discrimination [2]. Users should procure the C-1 unsubstituted 4-chloro scaffold when the goal is to explore C-4 substitution effects independent of C-1 steric or electronic modulation, reserving the 1,1-dimethyl variant for campaigns specifically requiring the nor-cerpegin template [1].

DHFR Inhibitor Screening Library Synthesis

The 4-chloro furopyridine scaffold provides a starting point for generating DHFR-targeted compound libraries. BindingDB data confirm that a 4-chloro-substituted furopyridine derivative engages human DHFR with IC₅₀ = 4,200 nM and shows >2.4-fold selectivity over T. gondii TS-DHFR (IC₅₀ > 10,000 nM) [3]. This baseline activity establishes the scaffold as a validated DHFR ligand suitable for hit-to-lead optimization. The 4-chloro handle enables systematic exploration of C-4 substituent effects on DHFR affinity and species selectivity, while the lactone ring provides additional vectors for scaffold hopping or prodrug strategies [3].

Cardiovascular Drug Discovery: Selective Diuretic Agent Development

Patent US4585776A explicitly claims 1,3-dihydro-4-chloro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine derivatives as selective diuretics with high Na⁺ and low K⁺ elimination rates, indicating application in hypertension and edema management [4]. The 4-chloro substitution is a structural prerequisite for this activity; non-chlorinated precursors lack the claimed therapeutic profile [4]. The patent demonstrates synthetic feasibility across diverse C-3 substituents (yields 66–89%, melting points 168–251 °C), supporting the use of 4-chloro-3H-furo[3,4-c]pyridine-1-one as a key intermediate for generating focused diuretic compound libraries [5].

Dual-Functionalization Platform for Parallel Medicinal Chemistry

The 4-chloro-3-hydroxy derivative (accessible from 4-chloro-3H-furo[3,4-c]pyridine-1-one) enables orthogonal functionalization at both C-3 and C-4 positions. Fedoseev et al. demonstrated that 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones react with secondary amines (morpholine, thiomorpholine, dialkylamines) within minutes at room temperature to install C-3 amino substituents while retaining the C-4 halogen for subsequent derivatization [6][7]. This dual-handle reactivity supports efficient parallel library synthesis: C-3 diversification followed by C-4 SNAr generates a matrix of disubstituted analogs in two steps without protecting group chemistry [6]. For academic or industrial groups building furopyridine-focused compound collections, this synthetic efficiency translates to reduced FTE time and reagent costs per compound [6].

Quote Request

Request a Quote for 4-Chloro-3H-furo[3,4-c]pyridine-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.